Piperidin-4-yl(pyridin-3-yl)methanamine
Description
Piperidin-4-yl(pyridin-3-yl)methanamine is a bifunctional amine containing a piperidine ring linked to a pyridine moiety via a methylene bridge. This structure confers versatility in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors and kinases.
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
piperidin-4-yl(pyridin-3-yl)methanamine |
InChI |
InChI=1S/C11H17N3/c12-11(9-3-6-13-7-4-9)10-2-1-5-14-8-10/h1-2,5,8-9,11,13H,3-4,6-7,12H2 |
InChI Key |
ZDSFSYZCLRHXSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(C2=CN=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Piperidin-4-yl(pyridin-3-yl)methanamine typically involves constructing the piperidine ring substituted with the pyridin-3-yl group and introducing the methanamine functionality at the 4-position of the piperidine. Key steps often include:
- Formation of quaternary ammonium salts or intermediates bearing the pyridine substituent.
- Reduction steps to convert nitro groups or other precursors to amines.
- Protection and deprotection strategies to manage reactive amine groups.
- Coupling reactions such as nucleophilic substitutions or Suzuki-Miyaura couplings for pyridine ring functionalization.
Specific Preparation Routes
Salt-Forming and Reduction Route (Based on Patent CN106432054A)
One industrially viable method involves:
- Salt-Forming Reaction: Reacting 3-(4-nitrophenyl)pyridine with 3-halogenated propylene to form an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt.
- Reduction Reaction: The quaternary ammonium salt is mixed with zinc chloride, followed by sodium borohydride addition to reduce the nitro group and form 4-(piperidine-3-yl)aniline.
This method avoids precious metals, operates under mild conditions, and is suitable for large-scale production with good yields. The simultaneous reduction of the nitro group and pyridine ring is a key advantage.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Salt-Forming | 3-(4-nitrophenyl)pyridine + 3-halogenated propylene, zinc powder, organic solvent, 55–65 °C, 2–3 h | N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt | Zinc powder facilitates reaction |
| Reduction | N-allyl salt + ZnCl2 + NaBH4 | 4-(piperidine-3-yl)aniline | Mild conditions, good yield |
This process is particularly noted for lowering production cost and avoiding the use of precious metal catalysts.
Mitsunobu Reaction and Suzuki Coupling Route (From Medicinal Chemistry Literature)
A synthetic approach to related compounds containing the 3-(piperidin-4-ylmethoxy)pyridine motif involves:
- Mitsunobu Reaction: Between 5-bromo-6-chloropyridin-3-ol and BOC-protected 4-(hydroxymethyl)piperidine to introduce the protected piperidin-4-ylmethoxy substituent.
- Suzuki Coupling: Sequential Suzuki-Miyaura couplings to functionalize the pyridine ring at different positions.
- Deprotection: Removal of the BOC group to yield the free amine.
Chemical Reactions Analysis
Types of Reactions
Piperidin-4-yl(pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield secondary or tertiary amines .
Scientific Research Applications
Piperidin-4-yl(pyridin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Piperidin-4-yl(pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Structural Features
Piperidin-4-yl(pyridin-3-yl)methanamine derivatives are compared below with key analogs based on substituent variations:
*Calculated based on molecular formulas from evidence.
Key Observations :
Key Observations :
- Yield Variability : Yields for piperidin-4-ylmethanamine derivatives range from 39% to 56%, influenced by steric hindrance and coupling efficiency .
- Functional Group Impact : Isopropoxy-substituted pyridine (Compound 14) improves yield (46% vs. 39% for unmodified pyridine), likely due to enhanced solubility .
Pharmacological Activity
- GSK-3β Inhibition: Compound 13 () and related imidazopyridines show nanomolar activity against GSK-3β, a target for Alzheimer’s disease .
- Selectivity : Modifications like isopropoxy groups (Compound 14) may enhance selectivity for kinase subfamilies .
Biological Activity
Piperidin-4-yl(pyridin-3-yl)methanamine, also known as [1-(pyridin-3-ylmethyl)piperidin-4-yl]methanamine, is an organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring connected to a pyridine ring via a methanamine linkage. Its molecular formula is CHN, and it is classified as an amine due to the presence of the amine functional group. This structural configuration is crucial for its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities, which are summarized below:
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluating the antimicrobial properties of piperidine derivatives found that this compound showed notable efficacy against resistant strains of M. tuberculosis. The minimum inhibitory concentration (MIC) was significantly lower compared to standard treatments, indicating its potential as a novel therapeutic agent .
- Enzyme Inhibition Studies : Molecular docking studies have demonstrated that this compound forms critical hydrogen bonds with PI3Kδ, leading to potent inhibition. Compounds derived from this structure were shown to have IC values in the low micromolar range, suggesting strong pharmacological activity .
- Cancer Research : Research has indicated that this compound can increase cellular levels of H3K4 methylation by inhibiting LSD1, a key enzyme involved in epigenetic regulation of gene expression associated with cancer . This mechanism highlights its potential application in cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its chemical structure. Structure-activity relationship studies have shown that modifications to the piperidine or pyridine rings can significantly alter potency and selectivity for various biological targets. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
